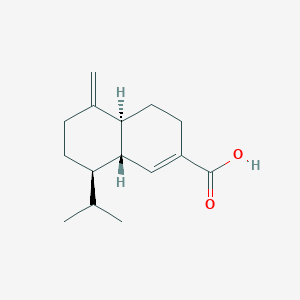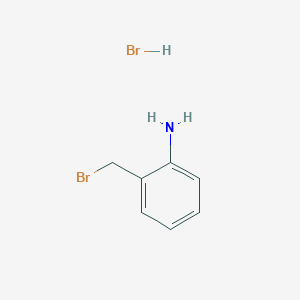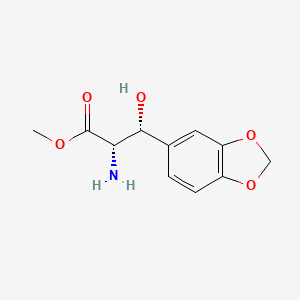![molecular formula C12H15N3O5 B13448325 5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid](/img/structure/B13448325.png)
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid is a complex organic compound that features a nitro group, an aniline derivative, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid typically involves multiple steps, starting with the nitration of aniline derivatives. The nitro group is introduced via electrophilic aromatic substitution using nitric acid and sulfuric acid. The trideuteriomethylamino group is then added through a substitution reaction involving trideuteriomethylamine. The final step involves the formation of the pentanoic acid moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and substitution reactions, followed by purification processes such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The trideuteriomethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce various carboxylic acid derivatives.
Scientific Research Applications
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The trideuteriomethylamino group may enhance the compound’s stability and binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: Shares the nitro group but lacks the trideuteriomethylamino and pentanoic acid moieties.
Aniline derivatives: Similar in structure but differ in functional groups attached to the aniline ring.
Pentanoic acid derivatives: Similar in the carboxylic acid moiety but differ in the aromatic substituents.
Uniqueness
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid is unique due to the combination of its nitro, trideuteriomethylamino, and pentanoic acid groups, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C12H15N3O5 |
|---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H15N3O5/c1-13-9-6-5-8(15(19)20)7-10(9)14-11(16)3-2-4-12(17)18/h5-7,13H,2-4H2,1H3,(H,14,16)(H,17,18)/i1D3 |
InChI Key |
IEBOWQSCVIKQHZ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13448255.png)

![[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride](/img/structure/B13448263.png)


![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)

![Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate](/img/structure/B13448290.png)




![9-Chloro-9-phosphabicyclo[4.2.1]nonane](/img/structure/B13448337.png)
